molecular formula C7H8BrClN2 B13853157 (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine

Cat. No.: B13853157
M. Wt: 235.51 g/mol
InChI Key: PTWCOXCVJYUFGU-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method is the bromination of 2-chloro-3-pyridinol, followed by the introduction of the dimethylamine group under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the halogenation and amination steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides.

Scientific Research Applications

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Material Science: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a hydroxyl group instead of a dimethylamine group, which affects its reactivity and applications.

    (5-Bromo-2-chloro-pyridin-3-yl)-methylamine: Similar to the dimethylamine derivative but with a single methyl group, leading to different chemical properties and uses.

Uniqueness

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine is unique due to its specific combination of halogen substituents and the dimethylamine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

5-bromo-2-chloro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H8BrClN2/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3

InChI Key

PTWCOXCVJYUFGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

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